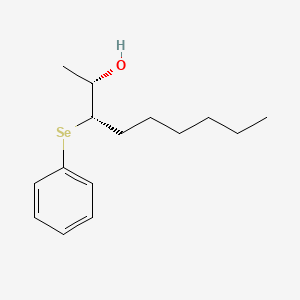
3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate: is an organic compound that features a brominated allyl group attached to a trimethylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate typically involves the reaction of 3-bromoprop-1-en-1-ol with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the allyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The double bond in the allyl group can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving allyl bromides.
Biology:
- Potential use in the development of bioactive compounds due to its reactivity.
Medicine:
- Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The allyl group also provides a site for various transformations, including oxidation and reduction.
Comparaison Avec Des Composés Similaires
Propargyl bromide (3-Bromoprop-1-yne): Similar in structure but contains a triple bond instead of a double bond.
(3-Bromoprop-1-en-2-yl)benzene: Contains a benzene ring instead of a trimethylbenzoate moiety.
Uniqueness:
- The presence of the trimethylbenzoate group in 3-Bromoprop-1-en-1-yl 2,4,6-trimethylbenzoate imparts unique steric and electronic properties, influencing its reactivity and potential applications.
- The combination of the brominated allyl group and the trimethylbenzoate moiety makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
918971-09-2 |
|---|---|
Formule moléculaire |
C13H15BrO2 |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
3-bromoprop-1-enyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C13H15BrO2/c1-9-7-10(2)12(11(3)8-9)13(15)16-6-4-5-14/h4,6-8H,5H2,1-3H3 |
Clé InChI |
TWSKZKMSFNKSFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)OC=CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)


